molecular formula C18H20N2OS B2790784 2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 867041-71-2

2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole

Cat. No.: B2790784
CAS No.: 867041-71-2
M. Wt: 312.43
InChI Key: ODTNNCYFRHFILQ-UHFFFAOYSA-N
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Description

2-(((3-(o-Tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative supplied for research purposes. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. This specific compound features a thioether linker and an o-tolyloxy group, structural motifs that are explored in the development of novel pharmacologically active molecules. Although the specific biological profile of this compound may not be fully characterized, structurally related phenoxyalkylbenzimidazoles (PABs) have demonstrated potent antitubercular activity in research settings, with some analogs exhibiting minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis in the low nanomolar range . Research suggests that the antimycobacterial mechanism of such compounds may involve inhibition of the cytochrome bc 1 complex, specifically targeting the QcrB subunit, a component of the bacterial electron transport chain . Furthermore, hybrid molecules containing both benzimidazole (azole) and azine skeletons are a prominent area of investigation for their antifungal potential , acting as inhibitors of enzymes like lanosterol 14α-demethylase (CYP51) in the ergosterol biosynthesis pathway . This chemical reagent is intended for use by qualified researchers in fields such as infectious disease research, medicinal chemistry, and hit-to-lead optimization campaigns. Researchers can utilize this compound as a building block or a core structure for synthesizing novel compounds or for conducting structure-activity relationship (SAR) studies. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(2-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-14-7-2-5-10-17(14)21-11-6-12-22-13-18-19-15-8-3-4-9-16(15)20-18/h2-5,7-10H,6,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTNNCYFRHFILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole generally starts from benzimidazole, followed by introducing the thioether and tolyloxypropyl groups. One of the common synthetic routes includes:

  • Formation of the Benzimidazole Core: : Condensation of o-phenylenediamine with carboxylic acid or its derivatives under acidic conditions.

  • Thioether Formation: : Reaction of benzimidazole with a propyl halide in the presence of a sulfur donor, typically thiourea or a similar reagent.

  • Attachment of the Tolyl Group: : Introduction of the tolyloxy group via nucleophilic substitution reactions using o-tolyl halides and appropriate base or catalyst.

Industrial Production Methods

Industrial production often involves these steps but optimized for large-scale synthesis, incorporating high-yielding catalysts and solvents to streamline the process and ensure purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole undergoes various reactions:

  • Oxidation: : Conversion of the sulfur atom to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction of nitro or carbonyl functionalities to corresponding amines or alcohols with reducing agents like lithium aluminum hydride.

  • Substitution: : Halogen substitution reactions for modification of the benzimidazole ring or the side chains using halogenating agents.

Common Reagents and Conditions

Typical reagents include oxidizing agents (e.g., m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate) under mild to moderate temperature and pressure conditions.

Major Products

The major products from these reactions vary depending on the reaction type but generally include oxidized or reduced derivatives of the original compound, or substituted benzimidazole derivatives.

Scientific Research Applications

2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole finds applications across several research domains:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its interactions with biological macromolecules and potential enzyme inhibitory activities.

  • Medicine: : Explored for its potential pharmacological effects, including antimicrobial, antiviral, and anticancer properties.

  • Industry: : Utilized in the development of specialty chemicals and materials, such as polymers and advanced coatings.

Mechanism of Action

The precise mechanism of action for 2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole varies based on its application:

  • Biological Systems: : Often interacts with cellular targets through binding to proteins or enzymes, influencing biochemical pathways and cellular functions. The tolyloxy and thioether groups can enhance lipophilicity, facilitating membrane permeability and bioavailability.

  • Chemical Processes: : Acts as a nucleophile or electrophile in reactions, depending on the functional groups involved and the reaction conditions.

Comparison with Similar Compounds

Structural Analogues with Varied Aryl/Substituent Groups

(a) 2-((2-(2,6-Dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazole
  • Structure: Features a 2,6-dimethylphenoxy group instead of o-tolyloxy.
  • Synthesis : Prepared via nucleophilic substitution between 1H-benzimidazole-2-thiol and 2-(2-bromoethoxy)-1,3-dimethylbenzene .
  • Activity: Acts as a BF-3 inhibitor, targeting allosteric sites in enzymes.
(b) 5-(Propylthio)-1H-benzo[d]imidazol-2-amine (RetroABZ)
  • Structure : Lacks the aryloxypropyl chain but includes a propylthio group and an amine at position 3.
  • Synthesis : Derived from 5-nitro-1H-benzo[d]imidazole-2-thiol via propyl iodide alkylation and nitro reduction .
  • Activity : Designed to improve aqueous solubility and giardicidal activity. The amine group may facilitate hydrogen bonding, contrasting with the lipophilic o-tolyloxy group in the target compound .
(c) 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives
  • Structure : Substituted with a 4-fluorophenyl group at position 2.
  • Activity : Shows affinity for GABA-A receptors, mimicking zolpidem’s binding mode. The fluorophenyl group enhances electron-withdrawing effects, which may alter receptor interaction compared to the electron-rich o-tolyloxy group .
Key Structural Differences :
Compound Key Substituents Functional Impact
Target Compound o-Tolyloxypropylthio-methyl High lipophilicity, steric bulk
BF-3 Inhibitor 2,6-Dimethylphenoxyethylthio Enhanced steric hindrance
RetroABZ Propylthio, amine at C5 Improved solubility, H-bond potential
GABA-A Ligands 4-Fluorophenyl Electron-withdrawing, receptor specificity

Silacyclic and Heterocyclic Derivatives

(a) Silacyclopentyl Derivatives (e.g., Compound 9, 10)
  • Structure : Incorporates 1-methyl-1-silacyclopentylpropylthio groups.
  • Activity : Demonstrates anti-atherosclerotic effects by lowering LDL cholesterol and modulating vascular tone. The silacyclic moiety introduces unique conformational rigidity absent in the target compound .
(b) Triazole-Thiazole Benzimidazoles (e.g., 9a–9e)
  • Structure: Features triazole-thiazole appendages linked via phenoxymethyl bridges.
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Yields range from 31% to 78%, with bromophenyl-substituted analogs (9c) showing optimal docking in enzyme active sites .
  • Activity: Potential enzyme inhibitors; molecular docking suggests competitive binding with co-crystallized ligands like acarbose .

Pharmaceutical Derivatives (PPIs and Antifungals)

(a) Pantoprazole and Rabeprazole Derivatives
  • Structure : Include sulfinyl or methoxy-substituted pyridinylmethylthio groups (e.g., 2-[[(4-methoxy-3-methylpyridin-2-yl)methyl]thio]-1H-benzimidazole).
  • Activity : Proton pump inhibitors (PPIs) targeting gastric H+/K+-ATPase. The pyridinylmethylthio group is critical for acid stability and prodrug activation .
(b) 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
  • Structure : Difluoromethoxy and mercapto substituents.
  • Application: Intermediate in antifungal and antiulcer agents. The difluoromethoxy group enhances metabolic resistance relative to the target’s methylphenoxy chain .

Physical Properties :

  • Lipophilicity : The o-tolyloxy group increases logP compared to unsubstituted (e.g., RetroABZ, logP ~2.1) or polar derivatives (e.g., GABA-A ligands, logP ~1.8).
  • Solubility : Expected to be lower than RetroABZ due to reduced polarity but higher than silacyclic derivatives .

Biological Activity

The compound 2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Benzimidazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : This compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative may also exhibit activity against various pathogens.
  • Anticancer Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, which may be attributed to its ability to induce apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of benzimidazole derivatives. For instance, a study reported that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines. The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating a promising therapeutic window for further development.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AA-43115
Compound BJurkat20
Compound CU25125

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been well-documented. A recent study highlighted that certain benzimidazoles exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

Study on Cytotoxicity

In a notable study published in a peer-reviewed journal, researchers synthesized several derivatives of benzimidazole and evaluated their cytotoxic effects on different cancer cell lines. The study found that the presence of specific substituents significantly enhanced the cytotoxicity of these compounds.

Clinical Implications

The potential use of this compound in clinical settings is promising. Its structural similarities with established therapeutic agents suggest it could be developed into a novel treatment for various cancers and infections.

Q & A

Q. What are the optimal synthetic routes for 2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including nucleophilic substitution and condensation reactions. Key steps include:

  • Thioether linkage formation : Reacting a benzimidazole precursor (e.g., 2-mercaptobenzimidazole) with a halogenated intermediate like 3-(o-tolyloxy)propyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95% by HPLC) .
  • Yield optimization : Temperature (80–100°C), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., T3P for coupling reactions) significantly affect yields (50–85%) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d₆, 400 MHz) confirm substituent integration and regiochemistry. For example, aromatic protons appear at δ 6.68–7.87 ppm, while methylene groups (S-CH₂) resonate near δ 3.7–4.2 ppm .
  • LC-MS : Electrospray ionization (ESI) with m/z [M+H]⁺ confirms molecular weight (e.g., 325.2 for analogs) and purity (>98%) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times (tR) varying by mobile phase (e.g., tR = 5.85–30.19 min in NP-HPLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate antimicrobial efficacy?

  • Substituent variation : Modify the o-tolyloxy group (e.g., fluorophenyl, bromophenyl) to assess electronic effects on bioactivity. For example, 4-fluorobenzylthio analogs show enhanced antibacterial potency (MIC = 2–8 µg/mL) .
  • Biological assays : Use standardized protocols (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Compare IC₅₀ values with control drugs like ciprofloxacin .
  • Mechanistic insights : Perform time-kill assays and membrane permeability tests (SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies?

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid metabolization, which may explain reduced in vivo efficacy .
  • Solubility limitations : Use logP calculations (e.g., ClogP = 3.5–4.2 for analogs) to predict poor aqueous solubility; formulate with cyclodextrins or PEG-based carriers .
  • Dose-response recalibration : Adjust dosing regimens in animal models (e.g., murine sepsis) based on pharmacokinetic parameters (t₁/₂, Cmax) derived from LC-MS/MS plasma analysis .

Q. What computational strategies are effective for predicting binding modes and electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, revealing nucleophilic/electrophilic sites for target interactions (e.g., with bacterial DNA gyrase) .
  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., CYP450 isoforms). For example, benzimidazole-thioether analogs show π-π stacking with heme groups (docking score = −9.2 kcal/mol) .
  • ADMET prediction : Apply QSAR models (e.g., SwissADME) to forecast blood-brain barrier permeability and hepatotoxicity risks .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in NMR data caused by tautomerism or dynamic exchange?

  • Variable temperature NMR : Perform experiments at 25°C and −40°C to "freeze" tautomeric forms (e.g., imidazole NH protons at δ 11.7–12.1 ppm) .
  • 2D NMR : Utilize 1H^1H-13C^{13}C HSQC and HMBC to assign ambiguous peaks, particularly for overlapping aromatic signals .

Q. What strategies improve reproducibility in multi-step syntheses?

  • Intermediate characterization : Validate each step via TLC (Rf = 0.77 in hexane:EtOAc 60:40) and mid-reaction LC-MS to detect side products early .
  • Catalyst screening : Test alternatives to T3P (e.g., EDC/HOBt) for coupling steps, as residual reagents may complicate purification .

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